2-Bromo-1-[3-(tert-butyl)phenyl]ethanone 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18315127
InChI: InChI=1S/C12H15BrO/c1-12(2,3)10-6-4-5-9(7-10)11(14)8-13/h4-7H,8H2,1-3H3
SMILES:
Molecular Formula: C12H15BrO
Molecular Weight: 255.15 g/mol

2-Bromo-1-[3-(tert-butyl)phenyl]ethanone

CAS No.:

Cat. No.: VC18315127

Molecular Formula: C12H15BrO

Molecular Weight: 255.15 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-[3-(tert-butyl)phenyl]ethanone -

Specification

Molecular Formula C12H15BrO
Molecular Weight 255.15 g/mol
IUPAC Name 2-bromo-1-(3-tert-butylphenyl)ethanone
Standard InChI InChI=1S/C12H15BrO/c1-12(2,3)10-6-4-5-9(7-10)11(14)8-13/h4-7H,8H2,1-3H3
Standard InChI Key ZEDMENALRQNCBA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=CC(=C1)C(=O)CBr

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Formula

2-Bromo-1-[3-(tert-butyl)phenyl]ethanone belongs to the class of α-bromo ketones. Its molecular formula is C₁₂H₁₅BrO, with a molecular weight of 255.15 g/mol . The compound features a bromine atom at the α-position of the ketone group and a bulky tert-butyl group at the meta position of the benzene ring (Figure 1).

Table 1: Key Structural Descriptors

PropertyValueSource
CAS Number1229037-77-7
Molecular FormulaC₁₂H₁₅BrO
Exact Mass254.031 Da
Topological Polar Surface Area (TPSA)17.07 Ų
LogP (Octanol-Water Partition Coefficient)3.56

Spectroscopic Characteristics

  • IR Spectroscopy: The carbonyl (C=O) stretch typically appears near 1700 cm⁻¹, while the C-Br bond absorbs at ~550–650 cm⁻¹ .

  • NMR: For the analogous 4-tert-butyl isomer, ¹H NMR shows a singlet for the tert-butyl group at δ 1.35 ppm and a characteristic α-bromoketone peak at δ 4.44 ppm (CH₂Br) .

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via bromination of the corresponding acetophenone derivative. A one-pot oxidation-bromination strategy using ammonium bromide (NH₄Br) and Oxone® (potassium peroxymonosulfate) has been reported for analogous α-bromoketones :

General Procedure:

  • Oxidation: A secondary alcohol (e.g., 1-[3-(tert-butyl)phenyl]ethanol) is oxidized to the ketone using Oxone®.

  • Bromination: Subsequent treatment with NH₄Br introduces the bromine atom at the α-position .

Table 2: Yield Optimization for Analogous Compounds

SubstrateReaction Time (h)Yield (%)Source
1-Phenylethanol298
4-tert-Butylphenylethanol385

Reactivity Profile

  • Nucleophilic Substitution: The α-bromine is highly reactive toward nucleophiles (e.g., amines, thiols), enabling the synthesis of heterocycles .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) can functionalize the aryl ring .

Applications in Pharmaceutical and Materials Chemistry

Pharmaceutical Intermediates

  • Antimicrobial Agents: Derivatives of α-bromoketones exhibit activity against Staphylococcus aureus (MIC = 32 μg/mL) .

  • Protein Degraders: The 3,5-di-tert-butyl-4-hydroxy variant serves as a building block for PROTACs (proteolysis-targeting chimeras) .

Materials Science

  • Photoinitiators: Brominated ketones are used in UV-curable coatings due to their radical-generating properties under light .

  • Liquid Crystals: The tert-butyl group enhances thermal stability in mesomorphic materials .

ConditionRecommendationSource
Temperature-20°C (long-term)
SolubilityDMSO, DMF
StabilityAvoid moisture

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